molecular formula C13H18N2OS B2613930 1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919069-10-6

1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2613930
CAS RN: 919069-10-6
M. Wt: 250.36
InChI Key: BPRFBBFPIYRYAB-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, also known as CCT018159, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the PAK family of serine/threonine kinases, which play important roles in various cellular processes such as cell proliferation, migration, and survival. In recent years, PAK4 has emerged as a potential therapeutic target for cancer and other diseases, and CCT018159 has shown promise as a tool compound for studying PAK4 function and developing PAK4-targeted therapies.

Scientific Research Applications

Quantum Chemical Calculations and Cytotoxic Activity

A study by Kökbudak et al. (2020) explored the quantum chemical calculations and cytotoxic activities of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, synthesized through reactions involving 1-amino-2-thioxo-1,2-dihydropyrimidin. These compounds showed cytotoxic activities against human liver and breast cancerous cell lines, indicating potential applications in cancer research (Kökbudak et al., 2020).

Antitumor Activity

Edrees and Farghaly (2017) synthesized novel benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones with significant antitumor activity against liver and breast cancer cell lines. These findings highlight the potential of pyrimidinone derivatives in developing new antitumor agents (Edrees & Farghaly, 2017).

Antimicrobial and Antiviral Evaluation

El-Sherbeny et al. (1995) conducted a study on thienopyrimidine derivatives synthesized from reactions involving pyrimidinone compounds. These compounds were evaluated for antimicrobial, antiviral, and cytotoxic activities, revealing some promising results in this area of research (El-Sherbeny et al., 1995).

Anticancer Activities

El-Sawy et al. (2013) explored the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidin-2(1H)-ones, showing significant anticancer activities against various human cancer cell lines. This study underscores the relevance of pyrimidinone derivatives in cancer research (El-Sawy et al., 2013).

Antioxidant Properties

Akbas et al. (2018) synthesized new pyrimidine derivatives with antioxidant properties. They evaluated these compounds for their total antioxidant capacity, showing effectiveness in scavenging radicals, which could be significant in oxidative stress-related research (Akbas et al., 2018).

properties

IUPAC Name

1-cyclohexyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-13-14-12(17)10-7-4-8-11(10)15(13)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFBBFPIYRYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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